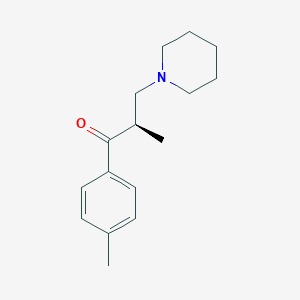

(r)-Tolperisone

Description

Structure

3D Structure

Properties

CAS No. |

67499-66-5 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

(2R)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1 |

InChI Key |

FSKFPVLPFLJRQB-CQSZACIVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Origin of Product |

United States |

Stereochemical Characterization and Enantiomeric Analysis of R Tolperisone

Elucidation of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms at the chiral center is fundamental to characterizing the individual enantiomers of tolperisone (B1682978). Spectroscopic and crystallographic techniques have been instrumental in this endeavor.

Circular dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, has been effectively employed to investigate the stereochemistry of tolperisone. nih.gov Studies have shown that the n-->π* electronic transition of the benzoyl chromophore in tolperisone hydrochloride exhibits significant optical activity. nih.gov This is attributed to the formation of a chiral conformer in solution where the carbonyl group and the aromatic ring are not coplanar, creating an inherently dissymmetric chromophore with M helicity. nih.gov

The solid-state CD spectrum of (-)-tolperisone hydrochloride also indicates a similar helicity in the crystal phase. nih.gov By applying Snatzke's chirality rule for nonplanar benzoyl chromophores, the absolute configuration of (-)-tolperisone hydrochloride has been predicted to be R. nih.gov This assignment is consistent with the configurations of other α-methyl-β-amino-ketones. nih.gov Further studies combining CD data with optical rotation (OR) have confirmed that the (-)-tolperisone enantiomer corresponds to the R configuration, while the (+)-tolperisone enantiomer is assigned the S configuration. researchgate.net

While specific X-ray diffraction data for the individual enantiomers of tolperisone were not detailed in the provided search results, single-crystal X-ray diffraction is a powerful and definitive method for determining the absolute configuration of chiral molecules. nih.govresearchgate.net This technique provides the precise three-dimensional coordinates of each atom in a crystalline structure, allowing for the unambiguous assignment of the R or S configuration at a stereocenter. nih.gov For a metabolite of tolperisone, 1-(4′-hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one (M2), its absolute configuration was successfully determined using single-crystal X-ray diffraction. researchgate.net This highlights the utility of this method in the stereochemical analysis of tolperisone and its derivatives.

Chiral Separation Methodologies for (R)-Tolperisone and its Racemate

The separation of the racemic mixture of tolperisone into its individual enantiomers is essential for studying their distinct biological activities. High-performance liquid chromatography (HPLC) has emerged as a primary technique for this purpose. nih.gov

Direct chiral separation using HPLC with chiral stationary phases (CSPs) is a widely used and effective method for resolving enantiomers. wvu.edu This approach relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations in HPLC. researchgate.net For the enantiomeric separation of tolperisone, a cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column, specifically the Chiralcel OZ-RH, has proven to be effective. nih.gov This type of CSP provides a chiral environment that allows for the differential interaction with the tolperisone enantiomers, enabling their separation. nih.gov

Reversed-phase HPLC conditions have been successfully applied for the enantiomeric separation of tolperisone. nih.gov A study utilizing a Chiralcel OZ-RH column employed a mobile phase consisting of 20 mm ammonium (B1175870) acetate (B1210297) in water (pH 8.0) and acetonitrile (B52724) in a 70:30 ratio. nih.gov Under these conditions, a separation factor of 1.22 and a resolution of 1.66 were achieved for the tolperisone enantiomers. nih.gov

The elution order of the enantiomers was determined through a combination of the HPLC separation and subsequent analysis of the collected fractions by optical rotation and circular dichroism spectroscopy. nih.gov This analysis revealed that this compound elutes before (S)-tolperisone under the specified reversed-phase HPLC conditions. nih.gov

Table 1: HPLC Chiral Separation Parameters for Tolperisone

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OZ-RH (cellulose tris(3-chloro-4-methylphenylcarbamate)) |

| Mobile Phase | 20 mm Ammonium Acetate in H₂O (pH 8.0) : CH₃CN (70:30) |

| Separation Factor (α) | 1.22 |

| Resolution (Rs) | 1.66 |

| Elution Order | 1st: this compound, 2nd: (S)-Tolperisone |

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral drugs due to its high efficiency, rapid analysis times, and minimal sample consumption. The resolution of enantiomers like this compound in CE is achieved by adding a chiral selector to the background electrolyte. The differential interaction between the individual enantiomers and the chiral selector leads to a difference in their electrophoretic mobility, enabling their separation.

For basic drugs such as tolperisone, various chiral selectors have been investigated. While common selectors like native cyclodextrins (α- and β-cyclodextrin) have been employed, they have not always been successful in resolving tolperisone enantiomers. This has prompted research into alternative and more effective chiral additives capable of inducing the necessary enantioselectivity for baseline separation. The selection of the appropriate chiral selector and the optimization of electrophoretic conditions, such as buffer pH and concentration, are critical for achieving successful enantiomeric resolution.

Application of Novel Glycosaminoglycans as Chiral Additives

Research has demonstrated the successful application of novel glycosaminoglycans as effective chiral additives for the enantiomeric resolution of tolperisone by capillary electrophoresis. Specifically, a fucose-containing glycosaminoglycan (FGAG) and a depolymerized holothurian glycosaminoglycan (DHG) have proven effective where other common selectors failed.

In one study, tolperisone enantiomers could not be separated using α-cyclodextrin, β-cyclodextrin, or heparin as the chiral additive. However, the introduction of either FGAG or DHG into the running buffer enabled the complete enantiomeric resolution. The separations were typically performed using a 2-5% (w/w) solution of the glycosaminoglycan in a 10 mM phosphate (B84403) buffer at a final pH of 5.0. The chiral recognition mechanism is believed to involve a combination of ionic, hydrogen-bonding, and hydrophobic interactions, with the potential for inclusion within the superstructure of the glycosaminoglycan playing a significant role.

The comparative effectiveness of these novel glycosaminoglycans in separating tolperisone is highlighted in the following table.

| Chiral Selector | Concentration | Buffer System | Final pH | Outcome for Tolperisone Enantiomers |

| α-Cyclodextrin | Not specified | Not specified | Not specified | No Separation |

| β-Cyclodextrin | Not specified | Not specified | Not specified | No Separation |

| Heparin | Not specified | Not specified | Not specified | No Separation |

| FGAG | 2% (w/w) | 10 mM Phosphate | 5.0 | Successful Separation |

| DHG | 2% (w/w) | 10 mM Phosphate | 5.0 | Successful Separation |

The results indicate that FGAG and DHG offer a unique chiral recognition environment and are promising candidates for the enantioselective analysis of basic drugs like tolperisone that are challenging to resolve with conventional chiral selectors.

Advanced Approaches for Enantioselective Production

The production of single-enantiomer drugs is a critical aspect of pharmaceutical development. Advanced methods for producing enantiomerically pure this compound focus on separating it from its racemic mixture, as direct asymmetric synthesis can be complex. These resolution techniques are designed to be efficient and scalable for industrial application.

Enantioselective Crystallization Processes

Enantioselective crystallization is a primary industrial method for resolving racemic compounds. This technique relies on the different physicochemical properties of diastereomers or the ability of a conglomerate to crystallize as separate enantiopure crystals. The most common approach is diastereomeric salt formation, where the racemic base (tolperisone) is reacted with a chiral acid to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation, the chiral auxiliary is removed to yield the desired enantiomer.

While this method is widely used, specific research detailing the resolution of tolperisone via diastereomeric crystallization is not extensively published. However, the principle has been successfully applied to a metabolite of tolperisone, 1-(4′-hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one (M2). In that study, the racemic metabolite was resolved using chiral resolving agents such as (2R,3R)-O,O′-dibenzoyl tartaric acid and (2R,3R)-O,O′-di-p-toluoyl tartaric acid, demonstrating the feasibility of this approach within this class of compounds.

Another technique is preferential crystallization, which can be applied if the racemate crystallizes as a conglomerate—a physical mixture of enantiomerically pure crystals. This process involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, inducing its selective crystallization.

Membrane-Based Chiral Separations

Membrane-based technologies offer a promising alternative to traditional chromatographic and crystallization methods for chiral separation. These processes utilize enantioselective membranes that preferentially transport one enantiomer over the other. The chiral recognition capability can be imparted to the membrane in several ways.

One approach involves using inherent chiral polymers , where the polymer backbone itself is chiral, such as derivatives of cellulose, chitosan, or polypeptides. Another method is to immobilize a chiral selector onto the surface or within the pores of an achiral membrane support.

The transport mechanism can be categorized as either "facilitated transport" or "retarded transport". In facilitated transport, the desired enantiomer has a higher binding affinity with the chiral sites within the membrane, allowing it to be selectively transported across the membrane. Conversely, in retarded transport, the more strongly interacting enantiomer is held back, allowing the less-interactive enantiomer to pass through more freely. Despite the potential advantages of membrane-based separations, such as continuous operation and lower energy consumption, their specific application for the enantioselective production of this compound is not documented in the available scientific literature.

Molecular Mechanisms of Action: in Vitro and Ex Vivo Investigations of R Tolperisone

Voltage-Gated Ion Channel Modulation

The molecular action of (R)-Tolperisone is characterized by its interaction with voltage-gated sodium (Nav) and calcium (Cav) channels. patsnap.com By blocking these channels, the compound effectively dampens the transmission of nerve impulses that lead to muscle hypertonia and spasms. patsnap.com This dual action on both sodium and calcium channels contributes to its efficacy in managing conditions with pathologically elevated muscle tone. nih.gov The highest concentrations of the drug are found in the brain stem, spinal cord, and peripheral nerves, aligning with its sites of action. drugbank.com

Inhibition of Sodium Channels

A primary component of this compound's mechanism is the blockade of voltage-gated sodium channels. nih.gov This action is considered a major contributor to its therapeutic effects. nih.gov Structurally related to local anesthetics like lidocaine, this compound inhibits these channels, thereby suppressing neuronal excitability. openmedicinalchemistryjournal.com However, its effects on sodium channels are fundamentally different from those of traditional local anesthetics. openmedicinalchemistryjournal.com Whole-cell measurements in dorsal root ganglion cells have confirmed that this compound depresses voltage-gated sodium channel conductance at concentrations that effectively inhibit spinal reflexes. nih.gov

This compound demonstrates a distinct profile of activity across various isoforms of voltage-gated sodium channels. Studies using the Xenopus laevis oocyte expression system have compared its effects on seven different isoforms (Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8). nih.gov The research revealed marked differences in the half-maximal inhibitory concentration (IC₅₀) values for this compound across these isoforms. nih.gov

Notably, this compound exhibits a specific inhibitory effect on use-independent sodium channels, particularly Nav1.2, Nav1.3, Nav1.7, and Nav1.8, which are associated with pain pathways. nih.govsemanticscholar.org Its potency against Nav1.6, Nav1.7, and Nav1.8 has been shown to be comparable to or even greater than that of lidocaine. mdpi.com

| Sodium Channel Isoform | Reported Inhibition by Tolperisone (B1682978) | Significance |

|---|---|---|

| Nav1.2 | Inhibited nih.govsemanticscholar.org | Neuronal signaling |

| Nav1.3 | Inhibited nih.govsemanticscholar.org | Associated with neuropathic pain |

| Nav1.6 | Inhibited nih.govmdpi.com | Responsible for A-fiber compound action potential nih.gov |

| Nav1.7 | Inhibited nih.govsemanticscholar.orgmdpi.com | Key role in pain sensation |

| Nav1.8 | Inhibited nih.govsemanticscholar.orgmdpi.com | Tetrodotoxin-resistant channel mainly expressed in C-fibers nih.gov |

Electrophysiological studies on isolated nerve preparations have provided direct evidence of this compound's action on sodium channels. Early investigations on single intact Ranvier nodes from the sciatic nerves of Xenopus laevis demonstrated that this compound causes a marked and reversible depression of voltage-dependent sodium currents. nih.gov

More recent studies utilizing in vitro compound action potential (CNAP) recordings from the isolated rat sural nerve have further elucidated these effects. openmedicinalchemistryjournal.comnih.gov Application of this compound resulted in significant reductions in the CNAPs of both myelinated A-fibers and unmyelinated C-fibers. openmedicinalchemistryjournal.com This confirms its role as an effective inhibitor of action potential propagation along different types of nerve fibers. nih.govsemanticscholar.org

This compound modulates the fundamental properties of sodium channels, including their permeability and gating kinetics. In studies on the Ranvier nodes of Xenopus, this compound (at 100 µM) was found to decrease sodium permeability by approximately 50% in a manner that was independent of the membrane potential. openmedicinalchemistryjournal.comsemanticscholar.org

Inhibition of Calcium Channels

Specific investigations have identified N-type calcium channels (Cav2.2) as a target for this compound. researchgate.netnih.govsemanticscholar.org These channels are crucial for neurotransmitter release at many synapses. By inhibiting N-type calcium channels, this compound can reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. This N-type channel blocking activity, combined with its effects on sodium channels, underlies its ability to attenuate spinal reflexes and inhibit afferent nociceptive signals to the spinal cord. nih.gov

Modulation of Neurotransmitter Release

This compound has been shown to modulate the release of neurotransmitters in the central nervous system. This modulation is a key aspect of its mechanism of action as a centrally acting muscle relaxant. The compound's effects are particularly notable in the context of excitatory neurotransmission.

Research has demonstrated that this compound inhibits the release of glutamate from rat brain synaptosomes. nih.gov This inhibitory action is concentration-dependent. nih.gov The primary mechanism underlying this effect is the blockade of voltage-dependent sodium channels. nih.gov At higher concentrations, the inhibition of calcium channels may also contribute to the reduction in glutamate release. nih.gov

Studies have utilized different methods to induce depolarization and subsequent neurotransmitter release in synaptosomes, such as 4-aminopyridine (a K+-channel inhibitor) and high potassium concentrations. nih.gov Tolperisone has been shown to inhibit glutamate release evoked by 4-aminopyridine in a concentration-dependent manner. nih.gov This particular method of inducing transmitter release is dependent on the activation of both sodium and calcium channels. nih.gov The effect of this compound on glutamate release is a key factor in its therapeutic action, as excessive glutamate release is implicated in central sensitization and neuropathic pain. nih.gov

Table 1: Effect of this compound on 4-Aminopyridine-Induced Glutamate Release from Rat Synaptosomes

| Concentration of this compound (µM) | Inhibition of Glutamate Release |

|---|---|

| 40 | Concentration-dependent inhibition observed nih.gov |

| 100 | Concentration-dependent inhibition observed nih.gov |

| 400 | Concentration-dependent inhibition observed nih.gov |

Spinal Reflex Pathway Modulation in Animal Models

This compound exerts a significant influence on spinal reflex pathways, which is fundamental to its muscle relaxant properties. nih.govresearchgate.net It acts as a centrally acting muscle relaxant by blocking spinal segmental reflex activity. nih.gov

This compound is a specific inhibitor of monosynaptic reflexes. nih.gov In studies on spinal cats, intravenous administration of tolperisone dose-dependently inhibited monosynaptic ventral root reflexes. nih.gov This specific action on monosynaptic pathways contributes to its muscle relaxant effects without the broader sedative effects seen with some other centrally acting muscle relaxants. nih.gov In isolated hemisected spinal cord preparations from rats, tolperisone also caused a concentration-dependent depression of monosynaptic reflex potentials. nih.govresearchgate.net

In contrast to its specific inhibition of monosynaptic reflexes, this compound only partially inhibits polysynaptic reflexes. nih.gov Studies in spinal cats have shown that while monosynaptic reflexes are strongly inhibited, polysynaptic reflexes are only partially affected. nih.gov This differential effect on spinal reflex pathways is a unique characteristic of tolperisone's mechanism of action. nih.gov

Neuronal Membrane Stabilization

This compound exhibits membrane-stabilizing properties, which are consistent with its local anesthetic-like effects. researchgate.netpatsnap.com This stabilization of neuronal membranes is attributed to its ability to inhibit voltage-gated sodium and calcium channels. patsnap.com By blocking these channels, this compound reduces neuronal excitability and the transmission of nerve impulses that can lead to muscle spasms. patsnap.com This membrane-stabilizing activity is a key component of its multifaceted mechanism of action. patsnap.com

Table 2: Summary of this compound's Effects on Spinal Reflexes and Neuronal Membranes

| Mechanism of Action | Observed Effect |

|---|---|

| Spinal Reflex Modulation | |

| Monosynaptic Reflexes | Specific inhibition nih.gov |

| Polysynaptic Reflexes | Partial inhibition nih.gov |

| Afferent Fiber Potentials | Attenuation nih.gov |

| Neuronal Membrane | |

| Membrane Properties | Stabilization patsnap.com |

Biotransformation and Metabolic Pathways of R Tolperisone

In Vitro Metabolism Studies

In vitro models are fundamental for characterizing the metabolic fate of xenobiotics like tolperisone (B1682978). researchgate.net Studies utilizing human liver preparations have been instrumental in identifying the key enzymes and pathways involved in its biotransformation.

The in vitro metabolism of tolperisone has been extensively examined using human liver microsomes (HLM) and recombinant enzymes. nih.govcapes.gov.br HLM are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, making them a popular and effective model for studying xenobiotic metabolism. researchgate.net These studies have demonstrated that tolperisone undergoes significant biotransformation mediated by both P450-dependent and P450-independent microsomal enzymes. nih.gov Experiments using nonspecific P450 inhibitors and antibodies against NADPH-P450-reductase showed significant but incomplete inhibition of tolperisone's metabolism in HLM, suggesting the involvement of other enzymatic systems. nih.gov The use of recombinant enzymes, which are specific Cytochrome P450 isoforms produced through biotechnological methods, has allowed for precise identification of the key enzymes responsible for tolperisone's metabolism. nih.govcapes.gov.br

Liquid chromatography-mass spectrometry (LC-MS) analyses of incubations with human liver microsomes have revealed two primary metabolic routes for tolperisone: methyl-hydroxylation and carbonyl reduction. nih.govcapes.gov.br

Methyl-hydroxylation: This is considered the main metabolic pathway. nih.govcapes.gov.br The hydroxylation of the methyl group on the phenyl ring results in the formation of hydroxymethyl-tolperisone (Metabolite M1). nih.govresearchgate.net

Identification and Characterization of Metabolites

The identification of metabolites is crucial for understanding the complete metabolic profile of a drug. Advanced analytical techniques and chemical synthesis have been employed to characterize the structure of tolperisone's metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that has been central to the detection and quantification of tolperisone and its metabolites in biological matrices like human plasma. nih.govnih.govnih.govresearchgate.net This technique separates compounds based on their physicochemical properties via liquid chromatography before they are ionized and detected by a mass spectrometer, which identifies them based on their mass-to-charge ratio. nih.govnih.gov LC-MS/MS methods have been developed and validated for determining tolperisone concentrations for pharmacokinetic studies. nih.govnih.gov In metabolic studies, LC-MS measurements have successfully identified metabolites such as M1 (hydroxymethyl-tolperisone) with a mass-to-charge ratio (m/z) of 261, as well as carbonyl-reduced metabolites with m/z values of 247 and 263. nih.govcapes.gov.br

Table 1: Spectrometric Data for Tolperisone Metabolite Detection

| Compound/Metabolite | Detection Method | Key Finding | Reference |

|---|---|---|---|

| Tolperisone | LC-MS/MS | Quantification in human plasma; linear range 0.5-300 ng/mL. | nih.gov |

| Tolperisone | LC-MS/MS | Simultaneous determination with etodolac (B1671708); linear range 0.5-200.0 ng/mL. | nih.gov |

| Metabolite M1 | LC-MS | Identified as methyl-hydroxylated metabolite with m/z 261. | nih.govcapes.gov.br |

| Carbonyl-reduced parent | LC-MS | Detected metabolite with m/z 247. | nih.govcapes.gov.br |

To confirm the structures identified by spectrometric methods and to enable further pharmacological testing, several key metabolites of tolperisone have been chemically synthesized. nih.govresearchgate.net These syntheses have been achieved for both racemic mixtures and specific optically active forms.

The synthesized metabolites include:

M1 : (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one. The synthesis and resolution of racemic M1 have been described, with its absolute configuration determined by X-ray diffraction analysis. researchgate.net

M2 : 1-(4′-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one. researchgate.net

M3 : 1-(4′-Carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one. researchgate.net

M4 : erythro-1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol. researchgate.net

M5 : threo-1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol. researchgate.net

The successful synthesis of these compounds provides the necessary reference standards for detailed pharmacokinetic and metabolic studies. nih.govrrpharmacology.ru

Cytochrome P450 (CYP) Isoform Contributions

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of drugs. pdn.ac.lkmdpi.com Identifying the specific CYP isoforms involved in a drug's metabolism is critical for predicting potential drug-drug interactions.

Studies using isoform-specific chemical inhibitors, inhibitory antibodies, and recombinant human P450s have pinpointed the specific CYP enzymes responsible for tolperisone's oxidation. nih.govcapes.gov.br The results consistently indicate that CYP2D6 is the most prominent enzyme involved in the metabolism of tolperisone. nih.govcapes.gov.brresearchgate.net

Other isoforms also contribute, but to a lesser extent. These include:

CYP2C19 nih.govcapes.gov.br

CYP2B6 nih.govcapes.gov.br

CYP1A2 nih.govcapes.gov.br

Specifically, the formation of the main metabolite, hydroxymethyl-tolperisone (M1), is mediated by CYP2D6, CYP2C19, and CYP1A2, but not by CYP2B6. nih.govcapes.gov.br In addition to CYP enzymes, studies have also investigated the role of flavin-containing monooxygenase 3 (FMO3), but its contribution to tolperisone metabolism was not considered significant. nih.govpsu.edu

Table 2: Contribution of CYP Isoforms to Tolperisone Metabolism

| CYP Isoform | Role in Tolperisone Metabolism | Role in M1 (Hydroxymethyl-tolperisone) Formation | Reference |

|---|---|---|---|

| CYP2D6 | Prominent | Yes | nih.govcapes.gov.brresearchgate.net |

| CYP2C19 | Minor | Yes | nih.govcapes.gov.br |

| CYP1A2 | Minor | Yes | nih.govcapes.gov.br |

| CYP2B6 | Minor | No | nih.govcapes.gov.br |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| (r)-Tolperisone | Tolperisone |

| Hydroxymethyl-tolperisone | M1, (3′-hydroxy-4′-methylphenyl)-2-methyl-3-(piperidine-1-yl)-1-propane-1-one |

| 1-(4′-Hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one | M2 |

| 1-(4′-Carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one | M3 |

| erythro-1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol | M4 |

| threo-1-(4′-carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-ol | M5 |

| Dibucaine | - |

| Etodolac | - |

| Chlorzoxazone | - |

| Dextromethorphan | - |

| Bufuralol | - |

| Methyl p-tolyl sulfide | - |

| SKF-525A | Proadifen |

| 1-aminobenzotriazole | - |

Primary Involvement of CYP2D6

The cytochrome P450 2D6 (CYP2D6) isoenzyme is unequivocally the principal catalyst in the metabolism of this compound. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have demonstrated that CYP2D6 is responsible for the majority of its oxidative biotransformation. The primary metabolic reaction mediated by this enzyme is the hydroxylation of the methyl group on the tolyl (phenyl) ring, leading to the formation of the main, pharmacologically less active metabolite, 4'-hydroxymethyl-tolperisone.

The critical role of CYP2D6 is further substantiated by inhibition studies. When co-incubated with potent and specific CYP2D6 inhibitors, such as quinidine, the metabolic clearance of this compound is significantly reduced, confirming this pathway's dominance.

A crucial aspect of CYP2D6-mediated metabolism is the well-documented genetic polymorphism of the CYP2D6 gene. This genetic variability results in distinct patient phenotypes with differing metabolic capacities:

Poor Metabolizers (PMs): Individuals lacking functional CYP2D6 enzymes.

Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

Ultrarapid Metabolizers (UMs): Individuals with multiple gene copies leading to exceptionally high enzyme activity.

This polymorphism has a direct and profound impact on the biotransformation of this compound, influencing the rate of its clearance and the systemic exposure to the parent compound.

| Enzyme | Primary Metabolic Reaction | Major Metabolite Formed | Significance of Genetic Polymorphism |

|---|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Hydroxylation of the p-methyl group on the tolyl moiety | 4'-hydroxymethyl-tolperisone | High. Metabolic rate varies significantly between PM, IM, EM, and UM phenotypes, affecting compound clearance. |

Minor Involvement of CYP2C19, CYP1A2, and CYP2B6

While CYP2D6 is the dominant enzyme, other cytochrome P450 isoforms contribute to the metabolism of this compound to a lesser extent. These alternative pathways become more relevant in individuals who are CYP2D6 poor metabolizers (PMs). Studies with recombinant enzymes have identified minor roles for CYP2C19, CYP1A2, and CYP2B6.

CYP2C19: This enzyme can also catalyze the hydroxylation of this compound, acting as a secondary pathway to the one mediated by CYP2D6.

The collective contribution of these minor pathways is substantially smaller than that of CYP2D6 in individuals with normal enzyme function (Extensive Metabolizers). However, their role is a key factor in the residual clearance observed in CYP2D6 PMs.

| Enzyme | Relative Contribution | Potential Metabolic Reaction |

|---|---|---|

| CYP2C19 | Minor / Secondary | Hydroxylation |

| CYP1A2 | Minimal | Oxidation |

| CYP2B6 | Minimal | Oxidation |

Flavin-Containing Monooxygenase (FMO) Activity (e.g., FMO3)

In addition to the cytochrome P450 system, the Flavin-Containing Monooxygenase (FMO) system, particularly the FMO3 isoform, participates in the biotransformation of this compound. FMOs are non-CYP enzymes that catalyze the oxygenation of nucleophilic heteroatoms. For this compound, which contains a tertiary amine within its piperidine (B6355638) ring, FMO3 mediates N-oxidation. This reaction results in the formation of Tolperisone N-oxide, a distinct metabolite from those produced by CYP-mediated hydroxylation. While this pathway is considered minor compared to the CYP2D6-catalyzed route, it represents an independent metabolic clearance mechanism for this compound.

Potential Impact of Gut Microbiota on Biotransformation

Beyond hepatic metabolism, pre-systemic metabolism by the gut microbiota can influence the fate of orally administered compounds. The vast and diverse enzymatic machinery of intestinal bacteria can perform reactions not commonly seen in the liver, such as reductive and hydrolytic transformations. For this compound, the carbonyl (ketone) group represents a potential target for microbial enzymes.

| Metabolic Site | Organisms | Potential Reaction Type | Potential Metabolite(s) |

|---|---|---|---|

| Gastrointestinal Tract (Pre-systemic) | Anaerobic and facultative bacteria (e.g., members of Bacteroidetes, Firmicutes) | Carbonyl Reduction | Diastereomeric alcohol derivatives of this compound |

Chemical Synthesis and Derivatives of R Tolperisone for Research Applications

Stereoselective Synthesis of (R)-Tolperisone

The synthesis of the specific enantiomer this compound is of significant interest as the two enantiomers of tolperisone (B1682978) exhibit different pharmacological activities. pillbuys.com The (R)-enantiomer is primarily responsible for the muscle-relaxing effect. pillbuys.com Stereoselective synthesis, which selectively produces one stereoisomer, is crucial for obtaining pure this compound.

One common approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. researchgate.net Racemic tolperisone can be synthesized via a Mannich reaction involving p-methyl propiophenone, piperidine (B6355638) hydrochloride, and formaldehyde (B43269) (or its equivalents like paraformaldehyde or 1,2-dioxolane). google.comgoogle.com This reaction is often catalyzed by an acid such as hydrochloric acid. google.comgoogleapis.com The resulting racemic tolperisone can then be separated into its (R)- and (S)-enantiomers. google.com This chiral separation has been documented, for instance, through the use of diastereoisomeric salt formation with a resolving agent. researchgate.netgoogle.com For example, the resolution of a tolperisone metabolite was successfully achieved using resolving agents like (2R,3R)-O,O′-dibenzoyl tartaric acid. researchgate.net

Spectroscopic methods, such as circular dichroism (CD) and ultraviolet (UV) spectroscopy, have been employed to study the stereochemistry of tolperisone. nih.gov These studies have helped in determining the absolute configuration of the enantiomers, with the (-)-tolperisone hydrochloride salt being assigned the (R) configuration. nih.gov

Synthesis of Deuterated Analogs for Analytical and Mechanistic Studies (e.g., Tolperisone-d10)

Deuterated analogs of tolperisone, such as Tolperisone-d10, are invaluable tools in analytical and mechanistic research. The incorporation of deuterium (B1214612), a stable heavy isotope of hydrogen, into a drug molecule can alter its metabolic fate without significantly changing its fundamental pharmacological properties. gabarx.com This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic reactions that involve C-H bond cleavage. gabarx.combioscientia.de

The synthesis of Tolperisone-d10 typically involves the use of deuterated starting materials in the Mannich reaction. For instance, the synthesis can begin with 4-methylpropiophenone reacting with deuterated formaldehyde (D₂CO) and piperidine-d10 hydrochloride. The deuterium atoms are thus incorporated into specific positions of the tolperisone molecule. synzeal.com

Table 1: Key Reagents in the Synthesis of Tolperisone-d10

| Reagent | Purpose |

|---|---|

| 4-methylpropiophenone | Starting material providing the main carbon skeleton |

| Deuterated formaldehyde (D₂CO) | Introduces deuterium at the methylene (B1212753) bridge |

Deuterated tolperisone serves several important purposes in research:

Metabolic and Pharmacokinetic Probes: Deuterated compounds have a history of being used to trace the metabolic pathways and pharmacokinetic profiles of drugs in humans. gabarx.comjuniperpublishers.com Tolperisone-d10 can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate quantification of tolperisone and its metabolites in biological samples. google.comgoogle.com

Mechanistic Studies: By observing the metabolic fate of deuterated analogs, researchers can gain insights into the mechanisms of drug metabolism. juniperpublishers.com For example, the use of deuterated tolperisone has shown that it is more stable against biodegradation by cytochrome P450 (CYP) enzymes, leading to enhanced bioavailability compared to the non-deuterated form. juniperpublishers.com This helps in understanding the role of specific enzymes like CYP2D6 and CYP2C19 in tolperisone metabolism. juniperpublishers.com

Toxicity Studies: Deuteration can also be used to investigate the formation of reactive or toxic metabolites. juniperpublishers.com

Design and Synthesis of Novel Tolperisone Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The design and synthesis of novel analogs and derivatives of tolperisone are crucial for conducting structure-activity relationship (SAR) studies. nih.gov SAR studies explore how modifications to the chemical structure of a compound affect its biological activity, providing valuable information for the development of new drugs with improved properties. rsc.org

The general approach involves creating a library of related compounds by systematically modifying different parts of the parent molecule, in this case, tolperisone. rjpdft.com For tolperisone, these modifications could include:

Altering substituents on the aromatic ring.

Replacing the piperidine ring with other heterocyclic systems. google.com

Modifying the propane (B168953) chain connecting the aromatic and piperidine moieties. google.com

For example, research into novel 2-methyl-3-aminopropiophenones has been conducted to evaluate their muscle relaxant activities. researchgate.net One study found that a derivative, 2-methyl-3-pyrrolidino-1-(4-trifluoromethylphenyl)-propan-1-one, showed significant centrally acting muscle relaxant activity. researchgate.net Further investigation of its enantiomers revealed that the (R)-enantiomer was more potent and less toxic than the (S)-enantiomer. researchgate.net

Molecular modeling techniques are also employed to compare the three-dimensional structure and electrostatic properties of tolperisone with other drugs, such as lidocaine, to understand the structural features important for protein binding and pharmacological activity. nih.gov These computational studies can guide the design of new analogs with potentially enhanced efficacy or a better side-effect profile. nih.gov The synthesis of these new analogs often follows established synthetic routes like the Mannich reaction, but with modified starting materials to introduce the desired structural changes. google.com

Table 2: Examples of Tolperisone Analogs and Their Significance in SAR Studies

| Analog/Derivative | Structural Modification | Significance in SAR |

|---|---|---|

| 2-methyl-3-pyrrolidino-1-(4-trifluoromethylphenyl)-propan-1-one | Replacement of piperidine with pyrrolidine (B122466) and addition of a trifluoromethyl group to the phenyl ring. | Identified a potent muscle relaxant with the (R)-enantiomer showing higher potency and lower toxicity. researchgate.net |

| Fluorinated analogs | Introduction of fluorine atoms at various positions. | Explored to potentially alter metabolic stability and activity. google.com |

By synthesizing and testing a diverse range of such analogs, researchers can build a comprehensive understanding of the SAR of tolperisone, which is instrumental in the design of future therapeutic agents. nih.govrjpdft.com

Advanced Analytical Research Methodologies for R Tolperisone

Chromatographic Techniques for Purity, Quantification, and Impurity Profiling

Chromatography is a cornerstone for the analytical assessment of (R)-tolperisone, enabling the separation, identification, and quantification of the compound and its related substances. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two powerful techniques widely utilized for these purposes. austinpublishinggroup.comtsijournals.com

High-Performance Liquid Chromatography (HPLC)

HPLC stands out as a primary method for the analysis of tolperisone (B1682978) due to its high resolution, sensitivity, and accuracy. nih.govijpbs.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govrjptonline.orgresearchgate.netresearchgate.netindiandrugsonline.orgnih.gov It is particularly effective for determining the purity of the bulk drug and for quantifying the active pharmaceutical ingredient (API) in dosage forms. nih.govresearchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for tolperisone analysis. ijpbs.comnih.govjpionline.org The development and validation of these methods are guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure they are specific, precise, linear, accurate, and robust. nih.gov

The separation in RP-HPLC is typically achieved on a C18 stationary phase. nih.govijpbs.comresearchgate.net The mobile phase, a critical component of the separation process, often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govijpbs.comresearchgate.net The pH of the buffer and the ratio of the solvents are carefully optimized to achieve the best separation between tolperisone and any impurities. ijpbs.comresearchgate.net For instance, one method utilizes a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 8.0) and acetonitrile. nih.govresearchgate.net Another employs a mixture of methanol and a phosphate buffer at pH 3.0. ijpbs.com Detection is commonly performed using a UV detector at a wavelength where tolperisone exhibits strong absorbance, such as 254 nm or 260 nm. nih.govijpbs.comresearchgate.net

A study focused on the enantiomeric separation of tolperisone utilized a Chiralcel OZ-RH column with a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) in water (pH 8.0) and acetonitrile (70:30 v/v). nih.gov This method successfully separated the (R) and (S) enantiomers, with this compound eluting first. nih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Key Findings & Reference |

|---|---|---|---|---|---|

| InertSustain C18 (250 x 4.6 mm, 3 µm) | Gradient of 0.01 M KH2PO4 (pH 8.0 with diethylamine) and Acetonitrile | 1.0 | 254 | Not Specified | Method developed for impurity profiling; resolved tolperisone from four potential impurities. nih.govresearchgate.net |

| Inertsil C18 (150mm x 4.6mm, 5µm) | Methanol: Phosphate buffer (pH 3.0) (70:30 v/v) | 0.8 | 260 | 100-500 | Simultaneous estimation of Tolperisone HCl and Diclofenac sodium. ijpbs.com |

| Chiralcel OZ-RH (cellulose tris(3-chloro-4-methylphenylcarbamate)) | 20 mM ammonium acetate (pH 8.0) : Acetonitrile (70:30) | Not Specified | Not Specified | Not Specified | Enantiomeric separation of (R)- and (S)-tolperisone. nih.gov |

| Oyster ODS (300 x 4.6 mm, 5 µm) | Buffer (0.1 M citric acid, 0.2 M sodium dihydrogen phosphate, pH 2.5) : Acetonitrile (45:55 v/v) with sodium lauryl sulfate | Not Specified | 260 | 0.5-3.5 | Impurity profiling in tablet dosage form. tsijournals.comtsijournals.com |

Stability-indicating assay methods (SIAMs) are crucial for determining the shelf-life of a drug product. These methods are designed to separate the active ingredient from its degradation products, which may form under various stress conditions such as hydrolysis, oxidation, and photolysis. nih.govnih.govresearchgate.netindiandrugsonline.orgbepls.com

A significant degradation product of tolperisone is 2-methyl-1-(4-methylphenyl)propan-1-one, also known as 4-methylpropiophenone (4-MMPPO). tsijournals.comgoogle.com The presence of 4-MMPPO is a concern due to its potential genotoxic effects. clinicaltrials.gov Therefore, analytical methods must be sensitive enough to detect and quantify this impurity at very low levels, often in the parts per million (ppm) range. google.comgoogle.com

Several stability-indicating HPLC methods have been developed for tolperisone. nih.govnih.govresearchgate.netindiandrugsonline.orgjpionline.org These methods typically involve subjecting the drug to forced degradation conditions and then analyzing the stressed samples. nih.govnih.govresearchgate.net For example, one study found that tolperisone degrades significantly under basic and aqueous hydrolysis and oxidative conditions. nih.govnih.gov The developed HPLC method was able to separate tolperisone from its degradation products, demonstrating its stability-indicating power. nih.govnih.gov The linearity for the 4-MMP impurity has been established in the range of 0.2 µg/mL to 1.4 µg/mL. tsijournals.comtsijournals.com

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is another valuable chromatographic technique for the analysis of tolperisone. austinpublishinggroup.comsciepub.comjocpr.comijrdo.org It offers advantages such as high sample throughput and low solvent consumption. HPTLC methods have been developed for the simultaneous estimation of tolperisone with other drugs and for its determination in bulk and pharmaceutical formulations. austinpublishinggroup.comsciepub.comjocpr.comijrdo.orgakjournals.com

In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel 60F-254 plates. sciepub.comjocpr.com The mobile phase is optimized to achieve good separation; for instance, a mixture of methanol and ethyl acetate (3:7, v/v) has been used successfully. sciepub.com Densitometric analysis is then carried out at a specific wavelength, such as 261 nm, to quantify the separated components. sciepub.com These methods are also validated according to ICH guidelines for linearity, precision, and accuracy. sciepub.comjocpr.com

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot) | Key Findings & Reference |

|---|---|---|---|---|

| Silica gel 60F-254 | Methanol: Ethyl acetate (3:7, v/v) | 261 | 50 - 800 | Method developed for determination in bulk and formulation; also used for forced degradation studies. sciepub.com |

| Silica gel 60 F254 | Toluene: Ethyl acetate: Methanol (1:7:3, v/v/v) | 256 | 50 - 800 | Simultaneous determination of Tolperisone Hydrochloride and Paracetamol. jocpr.com |

| Silica gel 60F254 | Methanol: Toluene: Ethyl Acetate (2.5:7:0.5 v/v/v) | 275 | 300 - 1500 (Tolperisone HCl) | Simultaneous estimation with Diclofenac sodium in tablets. ijrdo.org |

| Silica gel 60 F254 | n-butanol: 1, 4-dioxan (6:4 v/v) | 268 | 600 - 1350 | Simultaneous estimation with Aceclofenac. austinpublishinggroup.com |

Advanced Spectroscopic Characterization for Research Purposes

Spectroscopic techniques provide valuable information about the chemical structure and concentration of this compound. UV-Spectrophotometry is a fundamental tool for quantitative analysis and characterization.

UV-Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative estimation of tolperisone in bulk and pharmaceutical dosage forms. nih.govsphinxsai.comrjptonline.orgrjptonline.orgjadd.in The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.

For tolperisone, the maximum absorbance (λmax) is typically observed around 260 nm in solvents like purified water or methanol. sphinxsai.comjadd.in A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. sphinxsai.com This curve is then used to determine the concentration of tolperisone in unknown samples. The method is validated for linearity, precision, and accuracy. sphinxsai.comrjptonline.orgrjptonline.org For instance, one study reported a linear relationship in the concentration range of 3–18 µg/ml using purified water as the solvent. sphinxsai.com

| Solvent | Detection Wavelength (λmax, nm) | Linearity Range (µg/mL) | Key Findings & Reference |

|---|---|---|---|

| Purified Water | 260 | 3 - 18 | Method developed for determination in bulk and tablet dosage form. sphinxsai.com |

| Methanol | 256 | 3 - 10.5 | Simultaneous estimation with Etodolac (B1671708) using the simultaneous equations method. rjptonline.org |

| Distilled Water | 261 | 6 - 21 | Simultaneous estimation with Diclofenac sodium using the simultaneous equation method. rjptonline.org |

| Methanol: Distilled water (1:3) | 260 | 5 - 40 | Estimation in bulk and pharmaceutical formulations using zero-order spectroscopy. jadd.in |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and preferred bioanalytical technique for the quantification of tolperisone and its enantiomers, including this compound, in various biological matrices. Its high sensitivity, specificity, and speed make it superior to other methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection. nih.govresearchgate.net The combination of liquid chromatography for physical separation with tandem mass spectrometry for highly selective detection allows for low detection limits and the ability to monitor the analyte in complex environments like human plasma. nih.govgoogle.com

Enantioselective Separation and Bioanalysis

The stereoselective analysis of tolperisone is crucial as the enantiomers can exhibit different pharmacological profiles. LC-MS/MS methods have been successfully developed for the enantioselective separation and determination of tolperisone's optical isomers. nih.gov

One such method achieved the enantioselective separation of tolperisone in rat plasma using a Cellulose (B213188) Tris (4-chloro-3-methylphenylcarbamate) chiral column. nih.gov The sample preparation involved a straightforward protein precipitation step using acetonitrile. nih.gov This method demonstrates the capability of LC-MS/MS to resolve and accurately quantify individual enantiomers, which is essential for detailed pharmacokinetic and metabolic studies of this compound. nih.gov

Research Findings and Methodological Details

Several validated LC-MS/MS methods have been reported for the determination of tolperisone in human and rat plasma. These methods vary in their specifics, such as the type of chromatographic column, mobile phase composition, and sample extraction technique, but all demonstrate high sensitivity and reliability.

A rapid and sensitive method developed for clinical applications in human plasma utilized a reversed-phase Luna C18 column with a mobile phase consisting of 10mM ammonium formate (B1220265) buffer (pH 3.5) and methanol (12:88, v/v). nih.gov Sample clean-up was performed using liquid-liquid extraction with methyl t-butyl ether. nih.gov This assay was notable for its short retention time of 0.6 minutes and a low limit of quantification. nih.gov

Another study focused on the simultaneous determination of tolperisone and etodolac in human plasma. scilit.comnih.gov This method employed a Zorbax C-8 column and a mobile phase of 10.0 mM ammonium formate and acetonitrile (40:60, v/v) at pH 3.8, allowing for an analysis time of just 2.5 minutes. scilit.comnih.gov

The following tables summarize the chromatographic conditions and validation parameters from various published LC-MS/MS methods for tolperisone analysis.

Table 1: Chromatographic Conditions for Tolperisone Analysis using LC-MS/MS

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov |

|---|---|---|---|

| Analyte(s) | Tolperisone Enantiomers | Tolperisone | Tolperisone & Etodolac |

| Matrix | Rat Plasma | Human Plasma | Human Plasma |

| Column | Cellulose Tris (4-chloro-3-methylphenylcarbamate) | Luna C18 (2.0mm x 50mm, 5µm) | Zorbax C8 (50 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate | 10mM Ammonium Formate Buffer (pH 3.5) - Methanol (12:88, v/v) | 10.0 mM Ammonium Formate:Acetonitrile (40:60, v/v), pH 3.8 |

| Flow Rate | Not Specified | 250 µL/min | Not Specified |

| Retention Time | Not Specified | 0.6 min | < 2.5 min |

| Internal Standard | Not Specified | Dibucaine | Chlorzoxazone |

| Extraction | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Methyl t-butyl ether) | Liquid-Liquid Extraction |

Table 2: Method Validation Parameters for Tolperisone Quantification by LC-MS/MS

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 nih.gov | Method 4 oup.com |

|---|---|---|---|---|

| Linearity Range | 0.2 - 20 ng/mL | 0.5 - 300 ng/mL | 0.5 - 200 ng/mL | 1 - 500 ng/mL |

| LLOQ/LOD | LLOQ: 0.2 ng/mL | LLOQ: 0.5 ng/mL | LLOQ: 0.5 ng/mL | LOD: 0.5 ng/mL |

| Intra-day Precision (%CV) | 0.95 - 6.05% | Within acceptable limits | ≤ 12.3% | < 14.6% (RSD) |

| Inter-day Precision (%CV) | 1.11 - 8.21% | Within acceptable limits | ≤ 12.3% | < 14.6% (RSD) |

| Intra-day Accuracy | 94.0 - 100.5% | Within acceptable limits | ± 5.0% | Not Specified |

| Inter-day Accuracy | 92.7 - 102.1% | Within acceptable limits | ± 5.0% | Not Specified |

| Extraction Recovery | Not Specified | Not Specified | Not Specified | > 98.8% |

These methods underscore the robustness and versatility of LC-MS/MS for bioanalytical applications involving this compound. The use of tandem quadrupole mass spectrometry is particularly favored due to its high signal-to-noise ratio, which is critical for detecting trace levels of the compound and its potential impurities. google.com The validated methods have been successfully applied to pharmacokinetic studies, demonstrating their utility in a research context. nih.govnih.gov

Computational and Structural Biology Approaches in R Tolperisone Research

Molecular Modeling and Docking Studies of Ion Channel Interactions

(R)-tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels. nih.gov Molecular modeling and docking studies are crucial computational techniques used to elucidate the precise nature of these interactions at an atomic level. nih.gov These methods allow researchers to build three-dimensional models of this compound and its target ion channels, predicting the most likely binding poses and affinities. frontiersin.orgnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. frontiersin.org For this compound, these studies can identify the specific binding pocket within the channel protein. Voltage-gated sodium channels, for instance, possess several distinct receptor sites for various neurotoxins and local anesthetics. frontiersin.org Docking studies can help determine which of these sites this compound preferentially binds to and the key amino acid residues involved in the interaction. Research has shown that tolperisone-type drugs inhibit spinal reflexes by blocking these channels, suggesting a presynaptic inhibition mechanism. nih.gov

These computational analyses can reveal critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the drug-receptor complex. For example, a molecular docking study of tolperisone (B1682978) with human serum albumin (HSA) revealed that it binds within subdomain IIA, forming hydrogen bonds with residues K199 and H242. acs.org Similar detailed analyses of its interactions with NaV and CaV channel isoforms can explain its pharmacological effects and potential for subtype selectivity. nih.gov Understanding these interactions is fundamental for structure-based drug design, aiming to enhance binding affinity and selectivity for specific ion channel isoforms, thereby potentially improving the therapeutic profile and reducing off-target effects. frontiersin.orgnih.gov

| Aspect of Study | Description | Significance in this compound Research |

|---|---|---|

| Target Identification | Identification of specific ion channel isoforms (e.g., NaV1.2, NaV1.4, N-type CaV) as primary targets. nih.govnih.govopenmedicinalchemistryjournal.com | Focuses computational efforts on clinically relevant biological targets for muscle relaxation and pain management. |

| Binding Site Prediction | Computational prediction of the ligand-binding pocket on the channel protein. biorxiv.orgplos.org | Helps elucidate the mechanism of action and identifies key residues for drug interaction. |

| Interaction Analysis | Characterization of non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and channel residues. | Explains the stability and affinity of the drug-receptor complex, guiding the design of analogs with improved binding. |

| Binding Affinity Scoring | Calculation of a numerical score to estimate the binding affinity and rank different binding poses. frontiersin.org | Allows for the virtual screening of compound libraries and prioritization of molecules for synthesis and testing. |

| Selectivity Determination | Comparative docking against different ion channel subtypes to predict selectivity. frontiersin.org | Aids in designing molecules with fewer off-target effects by targeting specific channel isoforms. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Tolperisone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. ijpsr.comfiveable.me The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their molecular features. fiveable.menih.gov For this compound, QSAR studies can be instrumental in identifying the key structural attributes required for its muscle relaxant activity.

The development of a QSAR model involves several steps. fiveable.me First, a dataset of tolperisone analogs with their measured biological activities (e.g., potency in blocking a specific ion channel) is compiled. Next, a variety of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, shape indices), and hydrophobic (e.g., logP) properties. nih.govslideshare.net Finally, a mathematical model is generated using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that relates the descriptors to the biological activity. fiveable.mefrontiersin.org

A validated QSAR model can be a powerful predictive tool. ijpsr.com It can be used to:

Predict the activity of newly designed, unsynthesized tolperisone analogs, saving time and resources.

Provide insights into the mechanism of action by highlighting which molecular properties are most important for activity.

Guide the optimization of lead compounds by suggesting specific structural modifications to enhance potency or reduce toxicity.

By analyzing a series of tolperisone analogs, a QSAR model could reveal, for instance, that a certain level of lipophilicity and the presence of a hydrogen bond acceptor at a specific position are critical for high-affinity binding to voltage-gated sodium channels.

| Component | Description | Example for Tolperisone Analogs |

|---|---|---|

| Dataset | A collection of structurally related tolperisone derivatives. | Analogs with modifications on the aromatic ring, piperidine (B6355638) ring, or the propane (B168953) backbone. |

| Biological Activity | A quantitative measure of the desired pharmacological effect. | IC50 values for the inhibition of NaV1.4 channels or in vivo measurement of muscle relaxant effect. |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. slideshare.net | LogP (hydrophobicity), Molecular Weight (steric), Dipole Moment (electronic), Topological Polar Surface Area. |

| Mathematical Model | An equation that links the descriptors to the biological activity. fiveable.me | Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3(Molecular Volume) |

| Model Validation | Statistical validation to ensure the model's predictive power. ijpsr.com | Cross-validation (q2), correlation coefficient (R2), prediction of an external test set of compounds. |

Pharmacophore Development for Novel Muscle Relaxant Design

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, arranged in a specific three-dimensional geometry. nih.govpharmacophorejournal.com Pharmacophore modeling is a cornerstone of rational drug design and can be used to design novel muscle relaxants based on the structural template of this compound. nih.gov

Pharmacophore models can be generated using two main approaches: ligand-based or structure-based. nih.gov

Ligand-based pharmacophore modeling is used when the structure of the biological target is unknown. The model is developed by aligning a set of active molecules and extracting their common chemical features.

Structure-based pharmacophore modeling is employed when the 3D structure of the target (e.g., an ion channel) is available, typically complexed with a ligand. mdpi.com The model is derived from the key interactions observed between the ligand and the receptor's active site. nih.gov

Once a validated pharmacophore model for this compound's activity is developed, it can serve as a 3D query for virtual screening of large chemical databases. nih.gov This process helps to identify diverse molecules that possess the required pharmacophoric features and spatial arrangement, and are therefore likely to exhibit the desired muscle relaxant activity. These "hits" can then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally. This approach accelerates the discovery of novel chemical scaffolds for muscle relaxants that may have different properties from tolperisone itself, such as improved bioavailability or a different side-effect profile.

| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Potential Interaction with Target |

|---|---|---|

| Aromatic Ring (AR) | 4-methylphenyl group | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Formation of a hydrogen bond with a hydrogen bond donor residue (e.g., Serine, Threonine) in the receptor. |

| Positive Ionizable (PI) / Cationic | Piperidine nitrogen (protonated at physiological pH) | Electrostatic or cation-π interactions with negatively charged or aromatic residues (e.g., Aspartate, Glutamate, Tryptophan). |

| Hydrophobic Group (H) | Methyl groups (on the phenyl ring and propane backbone) | Van der Waals or hydrophobic interactions with nonpolar residues within the binding site. |

In Silico Prediction of Metabolic Fate and Stereoselectivity

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates early in the development process. helsinki.fiuoa.grjocpr.com For this compound, these computational tools can provide valuable insights into its metabolic pathways, identify potential metabolites, and predict the involvement of specific drug-metabolizing enzymes. uoa.gr

Tolperisone is known to undergo extensive first-pass metabolism, primarily through methyl-hydroxylation and carbonyl reduction. researchgate.netresearchgate.net In vitro studies have identified Cytochrome P450 enzymes, particularly CYP2D6, as major contributors to its metabolism. researchgate.net In silico metabolism prediction software can model these reactions. These programs use databases of known metabolic transformations and models of enzyme active sites to predict the likely sites of metabolism (SOMs) on a drug molecule. pensoft.net For this compound, such software could predict the oxidation of the tolyl methyl group and the reduction of the ketone, consistent with experimental findings.

Furthermore, because this compound is a chiral molecule, stereoselectivity in its metabolism is an important consideration. nih.gov The enzymes responsible for metabolism are themselves chiral and can interact differently with the R- and S-enantiomers of a drug, leading to different rates of metabolism or the formation of different metabolites. dntb.gov.ua Computational models can help predict this stereoselectivity. By docking both the (R)- and (S)-enantiomers of tolperisone into a model of the CYP2D6 active site, researchers can compare the binding energies and orientations. mdpi.comnih.gov Such studies might reveal that one enantiomer fits more favorably into the active site, leading to a faster rate of metabolism, which can have significant implications for the pharmacokinetic and pharmacodynamic profiles of the racemic mixture versus the pure enantiomer.

| Metabolic Reaction | Predicted Site on this compound | Key Enzymes Potentially Involved (In Silico Prediction) | Resulting Metabolite Type |

|---|---|---|---|

| Aromatic Hydroxylation | Methyl group on the phenyl ring | CYP2D6, CYP2C19 scispace.com | Hydroxymethyl-tolperisone |

| Carbonyl Reduction | Ketone group on the propane backbone | Carbonyl reductases, 11β-HSD 1 researchgate.net | Hydroxy-tolperisone |

| N-dealkylation | Piperidine ring | CYP3A4, CYP1A2, CYP2C9 pensoft.netscispace.com | Des-piperidino-tolperisone |

| Ring Hydroxylation | Piperidine ring | CYP isoforms | Hydroxylated piperidine derivatives |

Q & A

Q. What is the pharmacological mechanism of (R)-Tolperisone in managing acute muscle spasms?

this compound acts as a centrally acting muscle relaxant, modulating neuronal excitability via voltage-gated sodium and calcium channels. Unlike traditional skeletal muscle relaxants (SMRs), it exhibits minimal sedation, attributed to its selective action on spinal polysynaptic reflexes. Clinical studies demonstrate efficacy in reducing pain scores (e.g., -4.2 mean change vs. -3.5 for placebo) and improving mobility metrics (e.g., finger-to-floor distance, joint range of motion) without significant central nervous system depression .

Q. What study designs are most robust for evaluating this compound's efficacy in clinical trials?

Randomized, double-blind, placebo-controlled trials (RCTs) with stratified randomization are preferred. For example, the STAR trial (NCT03802565) used a multi-arm design with four dose tiers (50–200 mg TID) and validated endpoints like the Numerical Rating Scale (NRS) for pain and objective mobility assessments (e.g., Schober test). Blinding and standardized inclusion criteria (e.g., acute back pain ≤72 hours) minimize bias .

Q. Which analytical methods are used to assess this compound purity and detect impurities?

TLC-densitometry is a validated method for quantifying this compound and impurities like 4-methylpropiophenone and piperidine. Chromatographic conditions (e.g., silica gel plates, toluene-ethyl acetate mobile phase) and UV detection at 254 nm ensure specificity. Calibration curves (R² >0.99) and recovery rates (98–102%) confirm method robustness .

Q. What are standard efficacy endpoints in this compound trials for acute back pain?

Primary endpoints include NRS for "current pain" and functional metrics (e.g., modified Schober test for lumbar flexion). Secondary endpoints often incorporate patient-reported outcomes (e.g., global improvement scores) and adverse event rates. For example, STAR trial results showed significant pain reduction (-4.2 vs. -3.5, p=0.0040) and improved joint mobility (p=0.0001) at 200 mg TID .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across heterogeneous populations?

Subgroup analyses stratified by age, baseline pain severity, or comorbidities can identify confounding variables. For instance, post-hoc analysis of the STAR trial revealed dose-dependent responses in younger patients (<50 years), suggesting pharmacokinetic variability. Bayesian hierarchical models or propensity score matching may adjust for population heterogeneity .

Q. What methodological considerations are critical for optimizing sustained-release this compound formulations?

Polymer selection (hydrophilic vs. hydrophobic blends) and kinetic modeling are key. In vitro release studies using USP Apparatus II (50 rpm, pH 6.8) paired with DD solver software can identify optimal models (e.g., Korsmeyer-Peppas, n=0.45–0.89 for anomalous diffusion). Similarity factor (f2 >50) analysis ensures batch consistency .

Q. How should researchers address bias in comparative studies between this compound and other muscle relaxants?

Pre-registered protocols with pre-specified endpoints (e.g., ClinicalTrials.gov ) and active-comparator designs (e.g., Thiocolchicoside) reduce bias. Blinding, intention-to-treat (ITT) analysis, and standardized dosing (e.g., 150 mg TID vs. 8 mg TID for Thiocolchicoside) ensure comparability. In one study, this compound showed superior pain reduction (p=0.0001) and mobility improvement (p=0.017) over Thiocolchicoside .

Q. What statistical approaches validate dose-response relationships in this compound trials?

Mixed-effects models with repeated measures (MMRM) account for missing data and time-dependent changes. Dose-response curves (e.g., Emax models) can quantify efficacy thresholds. For example, STAR trial data indicated maximal efficacy at 200 mg TID, with a linear trend (R²=0.89) between dose and pain reduction .

Q. How can pharmacokinetic studies of this compound ensure reproducibility?

Adherence to ICH guidelines (e.g., Q2(R1) for validation) and detailed experimental documentation (e.g., HPLC conditions: C18 column, 1.0 mL/min flow rate, 220 nm detection) are critical. Cross-validation using spiked plasma samples and stability testing under varied conditions (e.g., pH, temperature) enhance reliability .

Q. What strategies mitigate ethical risks in this compound trials involving human subjects?

Ethical approval (IRB), informed consent emphasizing sedation risks (e.g., 1.2% incidence vs. 2.6% for placebo), and Data Safety Monitoring Boards (DSMBs) for adverse event oversight are mandatory. Recruitment should exclude high-risk populations (e.g., hepatic impairment) unless substudies address pharmacokinetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.